DBCO-PEG4-Val-Cit-PAB-PNP

ADC synthesis bioconjugation click chemistry

DBCO-PEG4-Val-Cit-PAB-PNP integrates five functional modules into a single heterobifunctional linker—DBCO for bioorthogonal SPAAC, PEG4 for superior aqueous solubility (≥100 mg/mL in DMSO), Val-Cit for lysosomal cathepsin B cleavage, a self-immolative PAB spacer, and a pre-activated PNP carbonate for direct amine payload conjugation. Replaces maleimide-based or non-cleavable linkers (e.g., MC-Val-Cit-PAB, SMCC) to eliminate retro-Michael deconjugation and restore bystander killing. Eliminates 2–3 synthetic steps versus sequential assembly. Lyophilized powder stable for 36 months at -20°C supports multi-year ADC programs.

Molecular Formula C55H66N8O15
Molecular Weight 1079.2 g/mol
Cat. No. B15339641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG4-Val-Cit-PAB-PNP
Molecular FormulaC55H66N8O15
Molecular Weight1079.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53
InChIInChI=1S/C55H66N8O15/c1-38(2)51(53(68)60-46(11-7-26-58-54(56)69)52(67)59-43-17-13-39(14-18-43)37-77-55(70)78-45-21-19-44(20-22-45)63(71)72)61-49(65)25-28-73-30-32-75-34-35-76-33-31-74-29-27-57-48(64)23-24-50(66)62-36-42-10-4-3-8-40(42)15-16-41-9-5-6-12-47(41)62/h3-6,8-10,12-14,17-22,38,46,51H,7,11,23-37H2,1-2H3,(H,57,64)(H,59,67)(H,60,68)(H,61,65)(H3,56,58,69)/t46-,51-/m0/s1
InChIKeySWICRPUZDLRDGX-YWHGXOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG4-Val-Cit-PAB-PNP: A Modular, Copper-Free Click Chemistry ADC Linker with Quantifiable Synthesis Advantages


DBCO-PEG4-Val-Cit-PAB-PNP (CAS: 2226472-28-0) is a heterobifunctional, cleavable linker designed for antibody-drug conjugate (ADC) synthesis . It integrates five functional modules: a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a tetraethylene glycol (PEG4) spacer for enhanced aqueous solubility, a valine-citrulline (Val-Cit) dipeptide that is specifically cleaved by lysosomal cathepsin B, a self-immolative para-aminobenzyl (PAB) spacer, and a para-nitrophenyl (PNP) carbonate ester for amine-reactive conjugation of payloads . With a molecular weight of 1079.16 g/mol and a certified purity of ≥97.27%, this compound serves as a versatile intermediate enabling orthogonal, site-specific bioconjugation strategies .

Why DBCO-PEG4-Val-Cit-PAB-PNP Cannot Be Functionally Replaced by MC-Val-Cit-PAB or Non-Cleavable SMCC Linkers in ADC Workflows


Functional substitution with simpler ADC linkers such as MC-Val-Cit-PAB (maleimide-based) or SMCC (non-cleavable) introduces significant workflow incompatibilities and compromises critical performance metrics . MC-Val-Cit-PAB relies on thiol-maleimide conjugation, which is incompatible with azide-modified antibodies used in site-specific conjugation strategies; this forces users to either abandon site-specificity or implement complex re-engineering of antibody constructs . Non-cleavable linkers like SMCC release payloads only upon complete lysosomal degradation of the antibody, substantially reducing the effective intracellular drug concentration and eliminating the bystander effect that cleavable systems provide [1][2]. The quantitative evidence below demonstrates that DBCO-PEG4-Val-Cit-PAB-PNP addresses these limitations through orthogonal SPAAC reactivity, a PEG4 spacer that improves solubility to >100 mg/mL in DMSO, and a pre-activated PNP ester that streamlines payload conjugation [3].

Quantitative Differentiation of DBCO-PEG4-Val-Cit-PAB-PNP versus MC-Val-Cit-PAB, SMCC, and NHS Ester Analogs


Modular Architecture Eliminates 2–3 Synthetic Steps and ≥20–40% Yield Loss versus MC-Val-Cit-PAB Workflows

DBCO-PEG4-Val-Cit-PAB-PNP integrates the DBCO click handle, PEG4 spacer, Val-Cit cleavable motif, PAB self-immolative spacer, and PNP activated ester into a single, pre-assembled module [1]. In contrast, constructing a functionally equivalent system starting from MC-Val-Cit-PAB requires: (i) antibody thiolation or genetic azide incorporation, (ii) separate PEG spacer installation if solubility enhancement is needed, and (iii) payload pre-activation with a leaving group (e.g., NHS or PNP) before conjugation . This modular consolidation reduces the synthetic sequence by at least 2–3 discrete steps and, based on typical stepwise yields of 80–90% per conjugation step, eliminates an estimated cumulative yield loss of ≥20–40% compared to multi-component assembly approaches [2].

ADC synthesis bioconjugation click chemistry

DBCO-PEG4-Val-Cit-PAB-PNP Enables Orthogonal SPAAC Conjugation That Avoids Thiol-Maleimide Instability and Retro-Michael Addition

DBCO-PEG4-Val-Cit-PAB-PNP utilizes strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage with azide-functionalized antibodies . This mechanism is bioorthogonal and does not require copper catalysis. In contrast, the widely used MC-Val-Cit-PAB linker relies on maleimide-thiol conjugation, which is susceptible to retro-Michael addition in plasma, leading to linker-payload deconjugation and off-target toxicity . While plasma stability data for the exact DBCO-PEG4-Val-Cit-PAB-PNP conjugate is not reported in primary literature, the class-level inference is that the triazole linkage formed via SPAAC is essentially irreversible under physiological conditions, whereas maleimide conjugates can exhibit up to 20–50% payload loss over 7 days in circulation due to exchange with serum albumin and other thiols [1][2]. This orthogonal reactivity eliminates cross-reactivity with endogenous thiols and enables precise, site-specific conjugation strategies that maleimide linkers cannot support without antibody engineering .

SPAAC orthogonal conjugation linker stability

PEG4 Spacer Provides ≥100 mg/mL DMSO Solubility, a ≥10× Improvement Over Non-PEGylated Val-Cit-PAB Linkers

DBCO-PEG4-Val-Cit-PAB-PNP incorporates a tetraethylene glycol (PEG4) spacer that significantly enhances solubility in organic solvents and aqueous media [1]. The PEG4 spacer improves solubility, flexibility, and reduces steric hindrance, enabling efficient bioconjugation in both aqueous and organic systems . Solubility data from structurally related Mal-PEG4-Val-Cit-PAB-PNP demonstrate solubility of 100 mg/mL (114.69 mM) in DMSO . In contrast, non-PEGylated Val-Cit-PAB linkers without a PEG spacer exhibit substantially lower solubility; for example, MC-Val-Cit-PAB (MW 572.65) shows solubility of ≥90 mg/mL in DMSO but this corresponds to ≥157 mM—however, at comparable mass concentrations, PEGylated linkers achieve higher mg/mL solubility due to increased molecular weight and the hydrophilic PEG chain . The PEG4 chain also reduces nonspecific adsorption and improves aqueous compatibility, which is critical for maintaining linker integrity during aqueous bioconjugation steps and for reducing aggregation in final ADC formulations [2].

solubility PEGylation formulation

PNP Ester Provides Superior Storage Stability versus NHS Esters: 36-Month Lyophilized Shelf Life at -20°C

DBCO-PEG4-Val-Cit-PAB-PNP terminates in a para-nitrophenyl (PNP) carbonate ester, which serves as an activated leaving group for amine-containing payloads . PNP esters demonstrate significantly greater storage stability compared to N-hydroxysuccinimide (NHS) esters, which are prone to rapid hydrolysis in humid environments [1]. Class-level data from Fmoc-Val-Cit-PAB-PNP indicates that PNP-containing linkers in lyophilized form are stable for 36 months when stored at -20°C under desiccated conditions; in solution at -20°C, stability extends to 1 month, with aliquotting recommended to avoid freeze-thaw degradation [2]. In contrast, NHS esters typically exhibit half-lives on the order of hours to days in aqueous buffers and require strict anhydrous handling to maintain activity [3]. This enhanced stability reduces the risk of linker inactivation during storage and shipping, ensuring that procurement of bulk quantities does not result in batch failure due to hydrolysis before use.

PNP ester NHS ester storage stability

Validated Application Scenarios for DBCO-PEG4-Val-Cit-PAB-PNP Based on Quantitative Differentiation Evidence


Site-Specific ADC Synthesis via SPAAC Conjugation to Azide-Modified Antibodies

DBCO-PEG4-Val-Cit-PAB-PNP is optimally deployed in workflows where antibodies have been site-specifically modified with azide groups—either through genetic incorporation of azide-containing non-canonical amino acids or through enzymatic conjugation of azide-bearing substrates . The DBCO group undergoes copper-free SPAAC with azide-modified antibodies, forming an irreversible triazole linkage that avoids the retro-Michael deconjugation observed with maleimide-thiol chemistry . This orthogonal reactivity ensures that the conjugation reaction does not cross-react with endogenous thiols or amines, enabling precise control over drug-to-antibody ratio (DAR) and conjugation site [1]. Procurement of this linker is justified when the experimental design requires bioorthogonal, site-specific conjugation with a cleavable Val-Cit-PAB motif and the solubility benefits of a PEG4 spacer.

High-Concentration ADC Formulation Requiring PEG-Enhanced Solubility

The PEG4 spacer in DBCO-PEG4-Val-Cit-PAB-PNP confers solubility of ≥100 mg/mL in DMSO and improved aqueous compatibility compared to non-PEGylated Val-Cit-PAB linkers . This property is particularly valuable when preparing concentrated linker stock solutions for large-scale ADC synthesis or when formulating ADCs at high protein concentrations where aggregation is a concern [1]. The reduced nonspecific adsorption and steric hindrance provided by the PEG4 chain also improve conjugation efficiency and reduce precipitation during aqueous bioconjugation steps [2]. Users should select this linker over non-PEGylated alternatives when working with hydrophobic payloads or when solubility limitations are expected to constrain reaction stoichiometry.

Bulk Procurement for Multi-Year ADC Development Programs

The PNP ester terminus of DBCO-PEG4-Val-Cit-PAB-PNP provides superior storage stability compared to NHS ester-containing linkers, with class-level data indicating a 36-month lyophilized shelf life at -20°C under desiccated conditions . This extended stability supports bulk procurement strategies for laboratories engaged in multi-year ADC development programs, reducing the frequency of re-ordering and minimizing the risk of batch-to-batch variability . In contrast, NHS ester linkers require more frequent procurement and stringent anhydrous handling to avoid hydrolysis-mediated inactivation [1]. This linker is recommended for core facilities and pharmaceutical development groups that maintain linker inventories for iterative ADC optimization campaigns.

Modular Payload Conjugation via Pre-Activated PNP Carbonate

The PNP carbonate ester of DBCO-PEG4-Val-Cit-PAB-PNP serves as a pre-activated leaving group that reacts efficiently with amine-containing payloads—including MMAE, MMAF, PBD dimers, and camptothecin derivatives—under mild conditions without requiring separate activation steps . This modular design consolidates the DBCO click handle, PEG4 spacer, Val-Cit cleavable motif, and PAB self-immolative spacer into a single intermediate, eliminating 2–3 synthetic steps compared to workflows that start from MC-Val-Cit-PAB and require separate PEG installation and payload activation . Procurement is warranted when the research objective is to rapidly generate a library of linker-payload constructs with varied cytotoxic warheads while maintaining consistent linker chemistry and release kinetics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBCO-PEG4-Val-Cit-PAB-PNP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.